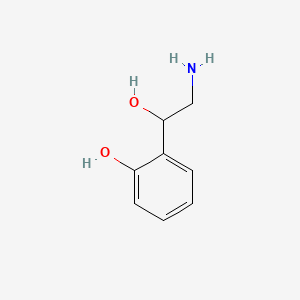

2-(2-氨基-1-羟乙基)苯酚

描述

2-(2-Amino-1-hydroxyethyl)phenol, also known as 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD), is an important organic compound that has a wide range of applications in scientific research. AHPD is a small molecule that can be synthesized from a variety of starting materials and can be used as a building block for more complex molecules. AHPD is used in a variety of applications, including as a precursor to drugs, as a reagent in organic synthesis, and as a starting material for the synthesis of polymers materials. AHPD is also used in biochemistry and physiology, where it has been shown to have a number of biochemical and physiological effects.

科学研究应用

作用机制

- Free Radical Scavenging : The compound acts as an antioxidant by scavenging free radicals, protecting cells from oxidative damage .

- Cell Signaling : 2-(2-Amino-1-hydroxyethyl)phenol affects cell signaling pathways, potentially altering gene expression and cellular responses .

- Antioxidant Response : It activates the Nrf2 pathway, promoting the expression of antioxidant enzymes .

- Inhibition of COX-2 : By inhibiting cyclooxygenase 2 (COX-2), it modulates inflammation and pain .

- Cell Survival and Apoptosis : The compound influences cell survival pathways .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

安全和危害

未来方向

生化分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Amino-1-hydroxyethyl)phenol can change over time due to factors such as stability and degradation. Studies have shown that the compound can undergo oxidation and other chemical transformations, which can impact its long-term effects on cellular function. For instance, the stability of 2-(2-Amino-1-hydroxyethyl)phenol in various experimental conditions can influence its efficacy and reliability in biochemical assays . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Metabolic Pathways

2-(2-Amino-1-hydroxyethyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo oxidation, reduction, and conjugation reactions, which are mediated by specific enzymes. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall impact on cellular function . Understanding the metabolic pathways of 2-(2-Amino-1-hydroxyethyl)phenol is essential for elucidating its role in biochemical systems.

Transport and Distribution

The transport and distribution of 2-(2-Amino-1-hydroxyethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of 2-(2-Amino-1-hydroxyethyl)phenol in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(2-Amino-1-hydroxyethyl)phenol can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the presence of specific functional groups on the compound can influence its localization to the mitochondria, nucleus, or other organelles . Understanding the subcellular localization of 2-(2-Amino-1-hydroxyethyl)phenol is essential for elucidating its role in cellular processes and optimizing its use in research and therapeutic applications.

属性

IUPAC Name |

2-(2-amino-1-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWREVXAKBGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944992 | |

| Record name | 2-(2-Amino-1-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-25-5, 70080-69-2 | |

| Record name | 2-Octopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, alpha-(aminomethyl)-2-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070080692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Amino-1-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OCTOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LEN2HQT96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9S,10S,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1217445.png)

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1217446.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methyl-3-methylidenepentanethioate](/img/structure/B1217454.png)

![2-Hydroxymethyl-5-(7-methylamino-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-tetrahydro-furan-3,4-diol](/img/structure/B1217458.png)